6-Azabicyclo[3.2.1]octan-7-one
Overview
Description
6-Azabicyclo[321]octan-7-one is a nitrogen-containing heterocyclic compound with a bicyclic structureThe structure consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring, making it a challenging yet valuable scaffold in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for 6-Azabicyclo[3.2.1]octan-7-one involves starting with 6-oxabicyclo[3.2.1]oct-3-en-7-one. The lactone ring of this starting material is opened with amines to form amides, which are then reduced with lithium aluminium hydride to produce amino alcohols. These amino alcohols undergo allylic oxidation with manganese dioxide to yield the desired bicyclic ketones .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar routes as described above. The process is optimized for yield and purity, often employing continuous flow chemistry techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Azabicyclo[3.2.1]octan-7-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: The nitrogen atom in the structure allows for substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include lithium aluminium hydride for reductions, manganese dioxide for oxidations, and various amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Major products formed from these reactions include various substituted derivatives of this compound, such as amino alcohols and oxidized ketones .
Scientific Research Applications
6-Azabicyclo[3.2.1]octan-7-one has numerous applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is explored for its potential in drug discovery, particularly in the development of new pharmaceuticals targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Azabicyclo[3.2.1]octan-7-one involves its interaction with various molecular targets, including enzymes and receptors. The nitrogen atom in the structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. This makes it a valuable tool in the study of biochemical pathways and the development of therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azabicyclic structures such as 2-Azabicyclo[3.2.1]octane and 8-Azabicyclo[3.2.1]octane. These compounds share the bicyclic framework but differ in the position and nature of the nitrogen atom and other substituents .
Uniqueness
6-Azabicyclo[3.2.1]octan-7-one is unique due to its specific ring structure and the position of the nitrogen atom, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in synthetic chemistry and drug discovery .
Properties
IUPAC Name |
6-azabicyclo[3.2.1]octan-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-7-5-2-1-3-6(4-5)8-7/h5-6H,1-4H2,(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGPSZFYMOKYSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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